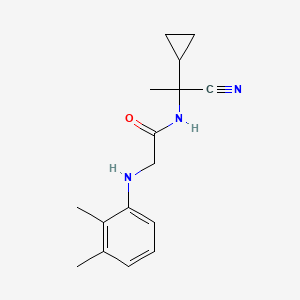![molecular formula C19H16F3N3O4S B2586567 Ethyl 4-oxo-5-propionamido-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851950-97-5](/img/structure/B2586567.png)
Ethyl 4-oxo-5-propionamido-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-oxo-5-propionamido-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound characterized by its intricate molecular structure. This compound features a thieno[3,4-d]pyridazine core, a trifluoromethyl group, and an ethyl ester group, making it a unique candidate for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the thieno[3,4-d]pyridazine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The trifluoromethyl group is often introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and high-throughput screening are employed to optimize reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions are facilitated by strong bases or nucleophiles.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and material science.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in drug discovery, particularly in the development of new pharmaceuticals.
Industry: Applied in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may bind to enzyme active sites or receptor sites, leading to inhibition or activation of biological processes. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
This compound is unique due to its trifluoromethyl group and thieno[3,4-d]pyridazine core. Similar compounds include:
Ethyl 4-oxo-5-propionamido-3-(4-(chloromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
Ethyl 4-oxo-5-propionamido-3-(4-(bromomethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
Ethyl 4-oxo-5-propionamido-3-(4-(iodomethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
These compounds differ primarily in the halogen substituent on the phenyl ring, which affects their reactivity and biological activity.
Properties
IUPAC Name |
ethyl 4-oxo-5-(propanoylamino)-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O4S/c1-3-13(26)23-16-14-12(9-30-16)15(18(28)29-4-2)24-25(17(14)27)11-7-5-10(6-8-11)19(20,21)22/h5-9H,3-4H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGVHMDDJVMBWPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C2C(=CS1)C(=NN(C2=O)C3=CC=C(C=C3)C(F)(F)F)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(2-methoxy-4-methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2586484.png)

![2-methyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)thiazole-4-carboxamide](/img/structure/B2586487.png)
![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2586488.png)
![5-(5,6-dimethylpyrimidin-4-yl)-N-phenyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide](/img/structure/B2586489.png)


![4-butoxy-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamide](/img/structure/B2586495.png)

![1-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-2-(pyrimidin-2-ylthio)ethanone](/img/structure/B2586498.png)
![4-[(1-adamantylamino)methyl]-1(2H)-phthalazinone](/img/structure/B2586503.png)
![N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-N'-[4-(dimethylamino)phenyl]ethanediamide](/img/structure/B2586505.png)


